Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a chemical compound with the empirical formula C10H15NO2S . It has a molecular weight of 213.30 . This compound is in solid form .
Molecular Structure Analysis
The SMILES string of this compound isCC(C)OC(=O)c1c(N)sc(C)c1C
. The InChI string is 1S/C10H15NO2S/c1-5(2)13-10(12)8-6(3)7(4)14-9(8)11/h5H,11H2,1-4H3
.
Scientific Research Applications
Microwave Irradiation in Chemical Synthesis
One application of Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate is in chemical synthesis. Davoodnia et al. (2009) investigated the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation. This method facilitated the synthesis of various thieno[2,3-d]pyrimidine derivatives, a process that likely proceeds through intermediates like 4,5-dimethyl-2-substitutedcarbamothioylaminothiophene-3-carboxamides (Davoodnia et al., 2009).
Alkylation in Organic Chemistry
Krasovskii and Burmistrov (1965) explored the alkylation of 2-amino-4,5-dimethylthiazole, closely related to the compound , with isopropanol. They achieved good yields of isopropylamino- and 2-cyclohexylamino-4,5-dimethylthiazole, demonstrating the compound's utility in creating structurally diverse derivatives (Krasovskii & Burmistrov, 1965).
Use in Ring-Opening Polymerization
Bakkali-Hassani et al. (2018) studied the use of commercial aminoalcohols, including a compound structurally similar to Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate, as direct initiators in the ring-opening polymerization of 2-methyl-N-p-toluenesulfonyl aziridine. This research demonstrates the compound's potential in creating novel polymeric materials (Bakkali-Hassani et al., 2018).
Crystal and Molecular Structure Analysis
Silaichev et al. (2010) investigated reactions involving isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates, showing the utility of compounds structurally related to Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate in crystal and molecular structure analysis. They confirmed the crystal and molecular structure of their compounds through XRD analysis, highlighting the importance of these compounds in detailed structural studies (Silaichev et al., 2010).
Safety And Hazards
properties
IUPAC Name |
propan-2-yl 2-amino-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-5(2)13-10(12)8-6(3)7(4)14-9(8)11/h5H,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWXBFMFSLKMJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801197755 |
Source
|
Record name | 1-Methylethyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate | |
CAS RN |
350988-44-2 |
Source
|
Record name | 1-Methylethyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350988-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylethyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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